molecular formula C12H11N5O2 B1418220 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082584-27-7

3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418220
CAS RN: 1082584-27-7
M. Wt: 257.25 g/mol
InChI Key: WHEILEVVBPWXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been identified as novel inhibitors of Chikungunya virus replication . They inhibit the virus replication in the low micromolar range with no toxicity to the host (Vero) cells .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

The compound has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The derivatives of this compound have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values indicating potent efficacy .

Anticancer Activity: Renal Cancer Cell Lines

Synthesized derivatives tethered with 1,2,3-triazoles have demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . The synthesis of these compounds was facilitated by ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which is a notable method for creating compounds with potential therapeutic applications .

LSD1 Inhibition: Epigenetic Regulation

The compound’s scaffold has been used to design new inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a key role in regulating lysine methylation, and its overexpression has been linked to the progression of certain human malignancies. Inhibiting LSD1 with small molecule inhibitors can potentially suppress the proliferation and migration of cancer cells .

Antiproliferative Agents: Hydrazone Moiety

Derivatives possessing a hydrazone moiety have been evaluated as antiproliferative agents . These compounds could potentially interfere with the proliferation of cancer cells, offering another avenue for therapeutic intervention in oncology .

Viral Replication Inhibition: Chikungunya Virus

The compound has been identified as a novel inhibitor of Chikungunya virus replication . This application is particularly relevant in the field of antiviral research, where new treatments are constantly being sought for emerging and re-emerging viral diseases .

Pharmacological Potential: Various Therapeutic Effects

The compound’s core skeleton, pyrazolopyrimidine, is considered a privileged structure in biologically active compounds. It has been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and for treating Parkinson’s disease, among other therapeutic effects .

Mechanism of Action

properties

IUPAC Name

3-(4-ethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-2-19-9-5-3-8(4-6-9)17-11-10(15-16-17)12(18)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEILEVVBPWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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